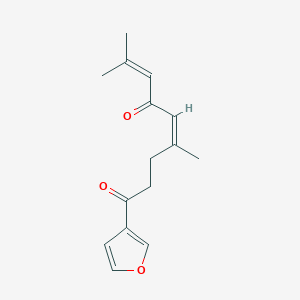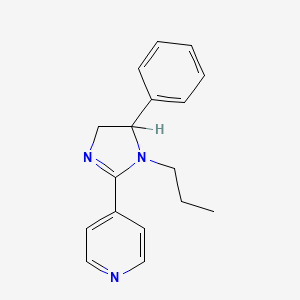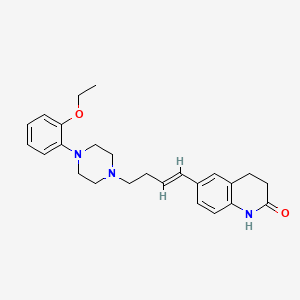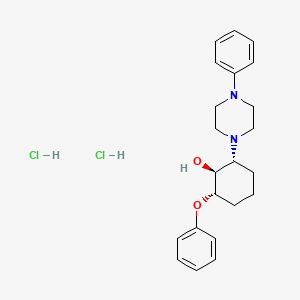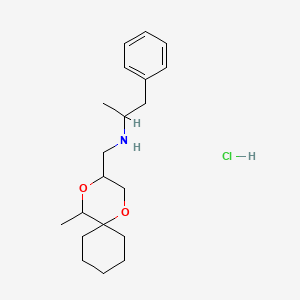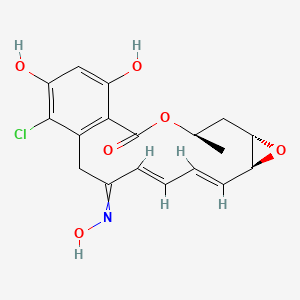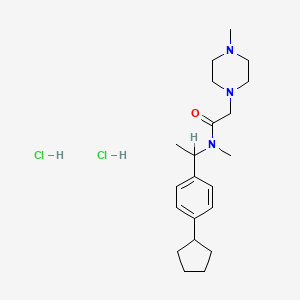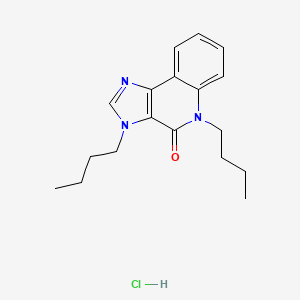
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is a heterocyclic compound with a unique structure that includes an imidazoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride typically involves the condensation of appropriate ketones and amidines. One-pot oxidative condensation methods have been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can produce a range of alkylated imidazoquinolines.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is also studied for its potential role in modulating immune responses, particularly through its interaction with toll-like receptors.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . Additionally, its interaction with toll-like receptors can modulate immune responses, making it a potential adjuvant in vaccines .
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: A well-known toll-like receptor agonist used in the treatment of certain viral infections and cancers.
Resiquimod: Another potent toll-like receptor agonist with applications in immunotherapy.
1-Benzyl-2-butyl-1H-imidazo(4,5-c)quinolin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. Its ability to act as a dipeptidyl peptidase IV inhibitor and modulate immune responses through toll-like receptors sets it apart from other similar compounds.
Propiedades
Número CAS |
134049-71-1 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
3,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-14-9-7-8-10-15(14)21(12-6-4-2)18(22)17(16)20;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
Clave InChI |
BAWNDBQVJYENSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1C(=O)N(C3=CC=CC=C32)CCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


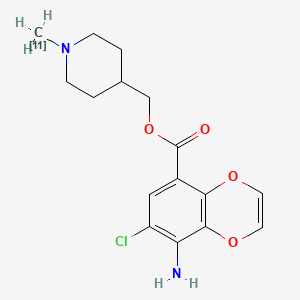
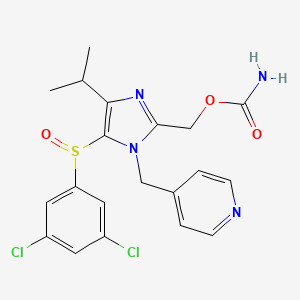
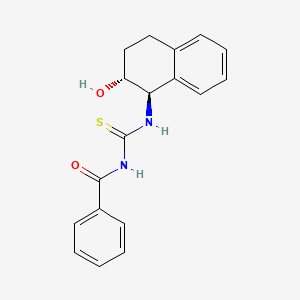
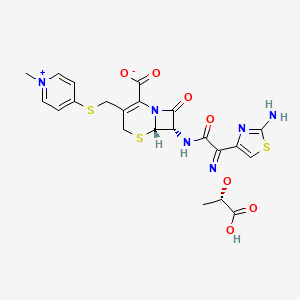

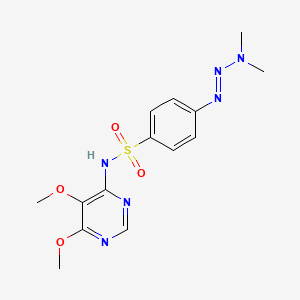
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
